molecular formula C10H11BrN2O2 B2840467 2-bromo-4-(morpholin-4-yl)pyridine-3-carbaldehyde CAS No. 2411283-91-3

2-bromo-4-(morpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B2840467
CAS No.: 2411283-91-3
M. Wt: 271.114
InChI Key: QOPLNKCQTAPVIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and spectral data (IR, UV, NMR, Mass) of the compound .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Potent Antimicrobials

    Kumar, Sadashiva, and Rangappa (2007) described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing potent antimicrobials, including derivatives of arecoline, phendimetrazine, and polygonapholine. The strategy involved bromination of 3-acetylpyridine and dehydration of a diol with cyclization (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).

  • Facilitating Unusual Chemical Reactions

    Keivanloo, Bakherad, and Rahimi (2010) reported the formation of unexpected N-substituted pyrrolo[2,3-B]quinoxaline-2-carbaldehydes in good yields, suggesting a potential mechanism for this conversion (Ali Keivanloo, M. Bakherad, & Amin Rahimi, 2010).

Catalytic Applications

  • Palladium-Catalyzed Reactions: Cho and Kim (2008) demonstrated the use of 3-bromopyridine-4-carbaldehyde in a palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (C. Cho & J. Kim, 2008).

Antimicrobial Applications

  • Development of Antimicrobial Agents: Bektaş et al. (2012) synthesized various morpholine derivatives containing an azole nucleus and investigated their antimicrobial and antiurease activities. Some compounds displayed activity against M. smegmatis, C. albicans, and S. cerevisiae (H. Bektaş, S. Ceylan, N. Demirbas, S. Alpay‐Karaoglu, & B. Sökmen, 2012).

Photoluminescent Properties

Antioxidation Catalysis

Mechanism of Action

In the context of medicinal chemistry, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Properties

IUPAC Name

2-bromo-4-morpholin-4-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-10-8(7-14)9(1-2-12-10)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPLNKCQTAPVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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